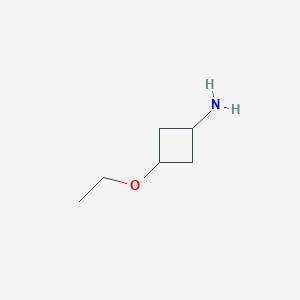

cis-3-Ethoxycyclobutan-1-amine

描述

Significance of Cyclobutane (B1203170) Ring Systems in Constrained Molecular Architectures

The cyclobutane ring, a four-membered carbocycle, possesses inherent ring strain that influences its chemical and physical properties. nih.gov This strain results in a puckered conformation, moving away from a planar structure to alleviate torsional strain. nih.govvilniustech.ltru.nl This distinct three-dimensional shape provides a level of conformational restriction that is highly sought after in drug design. nih.govvilniustech.lt By incorporating a cyclobutane scaffold, medicinal chemists can create molecules with well-defined spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. ru.nl

The inclusion of a cyclobutane ring can also improve a molecule's metabolic stability and reduce its planarity, which are often desirable properties for drug candidates. nih.govvilniustech.ltru.nl Furthermore, cyclobutane moieties can serve as bioisosteric replacements for other groups, such as alkenes or larger cyclic systems, to fine-tune the physicochemical properties of a compound. ru.nlnih.gov The rigid nature of the cyclobutane core helps to lock a molecule into a specific bioactive conformation, potentially increasing its potency and reducing off-target effects. rsc.org

Academic Interest in Stereochemically Defined Cyclobutane Derivatives

The synthesis of stereochemically defined cyclobutane derivatives presents a considerable challenge to synthetic organic chemists. calstate.educalstate.edu The construction of polysubstituted cyclobutanes with specific stereochemistry is complex due to the rapid ring-flipping of the cyclobutane system. calstate.edu This has driven the development of novel synthetic methodologies to achieve stereochemical control. calstate.educalstate.edu

Researchers have explored various strategies, including [2+2] cycloadditions, ring expansions, and functionalization of existing cyclobutane cores, to access these valuable building blocks. nih.gov The ability to control the relative and absolute stereochemistry of substituents on the cyclobutane ring is crucial for understanding structure-activity relationships and for the development of effective therapeutic agents. The stereocontrolled synthesis of these derivatives allows for the creation of diverse molecular libraries for drug discovery efforts. calstate.edu

Overview of Research Trajectories for Substituted Aminocyclobutane Compounds

Substituted aminocyclobutanes are a particularly important class of cyclobutane derivatives due to the prevalence of the amine functional group in bioactive molecules. The development of methods to synthesize these compounds, especially with defined stereochemistry, is an active area of research. calstate.edu

Current research focuses on several key areas:

Novel Synthetic Methods: The development of efficient and stereoselective methods for the synthesis of substituted aminocyclobutanes is a primary goal. calstate.eduresearchgate.net This includes the use of catalysis and novel reaction pathways to control the stereochemical outcome. calstate.edu For instance, palladium-catalyzed C-H arylation using transient directing groups has been investigated for the synthesis of cis-3-aryl-1-aminocyclobutane products. calstate.edu

Annulation Reactions: The use of aminocyclobutanes in annulation reactions to construct larger, more complex cyclic systems is another area of interest. acs.org For example, [4+2]-annulation reactions between aminocyclobutanes and aldehydes or enol ethers have been developed to synthesize tetrahydropyrans and cyclohexylamines, respectively. acs.org

Medicinal Chemistry Applications: Substituted aminocyclobutanes are being explored as key components in the design of new therapeutic agents. nih.govvilniustech.ltru.nl Their unique structural features are being leveraged to develop inhibitors for a variety of biological targets.

Structure

3D Structure

属性

IUPAC Name |

3-ethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUJTNFONKUPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereochemical Implications of Cis 3 Ethoxycyclobutan 1 Amine

Conformational Dynamics of the Cyclobutane (B1203170) Ring

Puckering and Planarization Energies

The cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation to minimize the torsional strain that would be present in a planar structure. masterorganicchemistry.comlibretexts.org In this puckered state, one carbon atom is out of the plane of the other three. masterorganicchemistry.com The degree of this puckering is defined by the dihedral angle, which for the parent cyclobutane has been experimentally determined to be around 26-35°. researchgate.net Theoretical calculations place the equilibrium puckering angle (θ) at approximately 29.6°. nih.govnih.gov

The transition from this stable puckered conformation to a hypothetical planar (D4h) transition state requires energy, known as the planarization energy or the barrier to planarity. This energy barrier is a key characteristic of the ring's conformational flexibility. For unsubstituted cyclobutane, this barrier is relatively low.

| Parameter | Value | Method |

|---|---|---|

| Equilibrium Puckering Angle (θ) | 29.59° | Ab initio calculation nih.gov |

| Equilibrium Puckering Angle (θ) | 29.68° | CCSD(T)/aug-cc-pVTZ calculation nih.gov |

| Equilibrium Dihedral Angle | 35° | Raman Spectroscopy researchgate.net |

| Puckering Barrier Height | 518 ± 5 cm⁻¹ (1.48 kcal/mol) | Raman Spectroscopy researchgate.net |

| Inversion Barrier | 482 cm⁻¹ (1.38 kcal/mol) | Ab initio calculation nih.govresearchgate.net |

| Puckering Barrier | 498 cm⁻¹ (1.42 kcal/mol) | CCSD(T) calculation nih.gov |

Inversion Barriers and Ring Flipping Phenomena

The puckered cyclobutane ring can undergo a process of conformational inversion, often termed "ring flipping". wikipedia.org In this process, the out-of-plane carbon atom moves through the plane to an equivalent puckered conformation on the opposite side. This inversion proceeds through the higher-energy planar transition state. The energy required to overcome this barrier is the inversion barrier. For the parent cyclobutane, this barrier is estimated to be around 1.48 kcal/mol (518 cm⁻¹). researchgate.net This low barrier means that at room temperature, the ring flip is extremely rapid.

Substituents on the ring can influence the height of this inversion barrier. In cis-3-Ethoxycyclobutan-1-amine, the two substituents are on opposite sides of the ring (C1 and C3). During the ring flip, substituents that are in an axial-like position move to an equatorial-like position, and vice versa. The relative stability of the two puckered conformers will depend on the steric and electronic interactions of the ethoxy and amine groups in these different positions.

Stereoelectronic Effects of Substituents on Cyclobutane Conformation

Stereoelectronic effects describe how the orbital interactions, dictated by the specific geometric arrangement of atoms, influence the conformation and stability of a molecule. baranlab.org In this compound, both the ethoxy and amine groups exert significant stereoelectronic influences on the puckered cyclobutane ring.

Impact of the Ethoxy Group on Ring Conformation

The electronegative oxygen atom in the ethoxy group can influence the cyclobutane ring through various electronic interactions. The preference for an alkoxy group to be in an axial or equatorial position in a puckered ring is not governed by sterics alone. In some heterocyclic systems, analogous effects (like the anomeric effect in pyranoses) can lead to a surprising preference for the sterically more demanding axial position due to stabilizing orbital overlaps, such as the interaction between an oxygen lone pair and an anti-periplanar σ* orbital of a C-C or C-H bond. While less pronounced than in six-membered rings, similar hyperconjugative interactions can play a role in the conformational preference of the ethoxy group on the cyclobutane ring, potentially stabilizing a conformation where the C-O bond is axial.

Influence of the Amine Group on Stereochemistry

The amine group's influence is twofold. Firstly, as a substituent, it has a steric requirement that will generally favor an equatorial position to minimize unfavorable 1,3-diaxial-type interactions with other ring hydrogens. libretexts.org Secondly, the nitrogen atom's lone pair and the N-H bonds can participate in both intra- and intermolecular interactions.

Diastereoselective and Enantioselective Outcomes in Synthetic Reactions

The fixed cis relationship of the substituents in this compound creates a distinct stereochemical environment that can direct the outcome of subsequent chemical transformations. The puckered ring and its substituents create two faces that are sterically and electronically different, leading to high levels of diastereoselectivity in reactions at or near the ring.

For example, in a reaction involving the approach of a reagent to the amine group or an adjacent carbon, one face of the ring will be shielded by the ethoxy group. This steric hindrance will force the reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The development of methods for the diastereoselective and enantioselective synthesis of substituted cyclobutanes relies heavily on controlling the facial approach of reagents to a cyclobutene (B1205218) or a related planar precursor. rsc.orgnih.govrsc.org The same principles apply in reverse: the existing stereocenters of this compound will control the facial approach of incoming reagents.

In formal cycloaddition reactions involving donor-acceptor (D-A) cyclobutanes, the existing stereochemistry of the substituents on the cyclobutane ring has been shown to direct the stereochemical outcome of the newly formed stereocenters with high diastereoselectivity. sioc.ac.cn This demonstrates that the conformational bias and stereoelectronic properties of the substituted cyclobutane are effectively transmitted during the course of a reaction to control its stereochemical outcome.

| Reaction Type | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|

| Sulfa-Michael Addition | Cyclobutene Esters/Amides | >95:5 dr | rsc.orgnih.govrsc.org |

| Formal [4+3] Cycloaddition | 1,1-Cyclobutane Diester | >99/1 dr | sioc.ac.cn |

| [2+2] Cycloaddition | Chiral Keteniminium Salt | cis-α-aminocyclobutanones | nih.gov |

These examples, while focused on the synthesis of cyclobutanes, underscore the principle that the stereochemical information encoded in a substituted cyclobutane ring is a powerful tool for controlling the formation of new stereocenters.

Experimental Techniques for Conformational Elucidation

The primary experimental techniques for determining the conformation of molecules are NMR spectroscopy and X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformation

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing parameters such as chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs), it is possible to deduce the preferred conformation and the dynamics of conformational exchange.

In the case of a 1,3-disubstituted cyclobutane, the relative orientation of the substituents (axial or equatorial) in the puckered ring would be reflected in the coupling constants between the protons on the ring. For instance, the magnitude of the coupling constant between a proton at C1 and protons at C2 and C4 would depend on the dihedral angles, which are in turn determined by the ring's conformation.

A hypothetical data table for the ¹H NMR of this compound would include chemical shifts (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H1 | Data not available | Data not available | Data not available | 1H |

| H2a, H4a | Data not available | Data not available | Data not available | 2H |

| H2b, H4b | Data not available | Data not available | Data not available | 2H |

| H3 | Data not available | Data not available | Data not available | 1H |

| -OCH₂CH₃ | Data not available | Data not available | Data not available | 2H |

| -OCH₂CH₃ | Data not available | Data not available | Data not available | 3H |

Without experimental data, a detailed interpretation of the conformational preferences of this compound based on NMR spectroscopy is not possible.

X-ray Diffraction Studies on Solid-State Conformations

X-ray diffraction provides precise information about the arrangement of atoms in a crystalline solid. This technique can determine the exact bond lengths, bond angles, and torsion angles of a molecule in its solid-state conformation. For this compound, an X-ray crystal structure would definitively establish the puckering of the cyclobutane ring and the positions of the ethoxy and amine substituents.

Key parameters obtained from an X-ray diffraction study would include the puckering angle of the cyclobutane ring and the torsion angles defining the orientation of the substituents. This would allow for the unambiguous assignment of the cis configuration and reveal any intermolecular interactions, such as hydrogen bonding, that might influence the solid-state conformation.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Puckering Angle (°) | Data not available |

The absence of published crystallographic data for this compound means that its solid-state conformation remains undetermined.

Computational Chemistry and Quantum Mechanical Studies of Cis 3 Ethoxycyclobutan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) serves as a powerful and widely utilized computational tool for investigating the electronic structure and energetics of molecules like cis-3-Ethoxycyclobutan-1-amine. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods is the first step in computationally characterizing this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C1-N Bond Length | 1.47 Å |

| C1-C2 Bond Length | 1.55 Å |

| C3-O Bond Length | 1.43 Å |

| C1-C2-C3 Bond Angle | 88.5° |

| C-O-C Bond Angle | 112.0° |

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Following geometry optimization, an analysis of the electronic structure can be performed. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack.

Conformational Energy Landscape Mapping

The flexibility of the cyclobutane (B1203170) ring and the rotatable ethoxy and amine substituents means that this compound can exist in multiple conformations. Mapping the conformational energy landscape is essential to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results reveal the relative populations of different conformers at a given temperature and provide insight into the molecule's dynamic nature.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be carried out. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The resulting vibrational spectrum, which can be compared with experimental infrared (IR) and Raman spectra, serves two key purposes. Firstly, it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). Secondly, it provides a theoretical basis for the assignment of spectral bands observed in experimental studies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-O Stretch (ether) | 1080 - 1150 |

| C-N Stretch | 1020 - 1250 |

Note: These are typical frequency ranges and precise values would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's movements and conformational changes in a simulated environment, such as in a solvent. This approach is valuable for understanding how the molecule behaves in a more realistic setting and for studying processes that occur over longer timescales than can be accessed with quantum mechanical methods alone.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their structures and energies determined. This information is critical for understanding the reaction pathway and for calculating activation energies, which in turn allows for the prediction of reaction rates. Such studies can provide a detailed, atomistic-level understanding of how this compound participates in chemical transformations. For instance, the nucleophilic character of the amine group and its reactivity towards various electrophiles can be computationally modeled to predict reaction outcomes and selectivities.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the study of a chemical reaction involving this compound, a crucial step is the identification of the transition state (TS). The transition state represents the highest energy point along the reaction pathway, and its geometry is essential for understanding the mechanism. Computational methods, such as density functional theory (DFT) or ab initio calculations, are employed to locate this first-order saddle point on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once a candidate transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it connects the desired reactants and products. beilstein-journals.orgnih.govresearchgate.net The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.netresearchgate.net A successful IRC analysis provides a clear visualization of the reaction pathway, confirming that the localized transition state is indeed the correct one for the reaction under investigation. This analysis is fundamental for validating any proposed reaction mechanism. researchgate.net

Table 1: Hypothetical Parameters for IRC Analysis of a Reaction Involving this compound

| Parameter | Description | Hypothetical Value/Status |

| Computational Method | The level of theory and basis set used for the calculation. | B3LYP/6-31G(d) |

| Transition State Geometry | Key bond lengths and angles at the transition state. | Not Determined |

| Imaginary Frequency | The single negative frequency indicating a true transition state. | Not Calculated |

| IRC Forward Path | The reaction coordinate path leading to the product. | Connects to Product |

| IRC Reverse Path | The reaction coordinate path leading back to the reactant. | Connects to Reactant |

| Energy of Reactant (Hartree) | The calculated energy of the starting material. | Not Calculated |

| Energy of Transition State (Hartree) | The calculated energy of the transition state. | Not Calculated |

| Energy of Product (Hartree) | The calculated energy of the final product. | Not Calculated |

This table presents a template of the data that would be generated from an IRC analysis. The values are hypothetical due to the absence of specific studies on this compound.

Reaction Barrier Calculations

Following the successful localization of the transition state and its confirmation via IRC analysis, the next step is to calculate the reaction barrier, also known as the activation energy. This is a critical parameter that determines the rate of a chemical reaction. The reaction barrier is calculated as the difference in energy between the transition state and the reactants.

ΔE_activation = E_transition_state - E_reactants

Lower reaction barriers indicate faster reactions, while higher barriers suggest slower reaction rates. These calculations are invaluable for comparing different potential reaction pathways and predicting which one is more likely to occur. Factors such as the choice of solvent can be incorporated into these models using various computational techniques to provide a more accurate representation of real-world reaction conditions.

Table 2: Illustrative Reaction Barrier Calculation Data

| Species | Computational Method | Basis Set | Solvation Model | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | DFT (e.g., M06-2X) | def2-TZVP | PCM (e.g., Water) | Not Available | 0.0 |

| Transition State | DFT (e.g., M06-2X) | def2-TZVP | PCM (e.g., Water) | Not Available | Not Available |

| Product | DFT (e.g., M06-2X) | def2-TZVP | PCM (e.g., Water) | Not Available | Not Available |

| Reaction Barrier (ΔE‡) | - | - | - | - | Not Available |

This table illustrates the type of data that would be produced from reaction barrier calculations. As no specific studies on this compound are available, the data fields remain empty.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution NMR Spectroscopy for Complex Spin Systems

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of cis-3-Ethoxycyclobutan-1-amine. The puckered nature of the cyclobutane (B1203170) ring and the cis-stereochemical relationship between the ethoxy and amine substituents give rise to complex spin-spin coupling patterns that require detailed analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted cyclobutane, such as this one, is characterized by magnetic non-equivalence of the ring protons. researchgate.net The cis-substitution pattern leads to distinct chemical environments for the axial and equatorial protons on each carbon of the ring. This results in complex multiplets due to geminal (²J) and vicinal (³J) couplings. The interpretation of these splitting patterns is often complicated by the fact that the difference in chemical shifts (Δν) between coupled protons can be of a similar magnitude to the coupling constants (J), leading to second-order spectral effects. lumenlearning.com

The ethoxy group protons would present as a triplet for the methyl group (due to coupling with the adjacent methylene (B1212753) protons) and a quartet for the methylene group (due to coupling with the methyl protons). The protons on the cyclobutane ring are expected to resonate in the aliphatic region, with their precise chemical shifts influenced by the shielding and deshielding effects of the electronegative oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Due to the symmetry of the cis-isomer, fewer than six unique carbon signals would be expected if the molecule were planar. However, the puckered conformation of the cyclobutane ring can lead to distinct signals for each carbon atom. The chemical shifts of the cyclobutane ring carbons are influenced by the substituents. The carbon atom bonded to the ethoxy group (C-O) and the carbon atom bonded to the amine group (C-N) are expected to be shifted downfield due to the electronegativity of the heteroatoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| CH-NH₂ | ~3.5 - 4.0 | ~50 - 55 | Multiplet | Proton attached to the carbon bearing the amine group. |

| CH-OEt | ~4.0 - 4.5 | ~70 - 75 | Multiplet | Proton attached to the carbon bearing the ethoxy group. |

| CH₂ (ring) | ~1.8 - 2.5 | ~25 - 35 | Multiplets | Methylene protons of the cyclobutane ring. |

| O-CH₂-CH₃ | ~3.4 - 3.6 | ~60 - 65 | Quartet | Methylene protons of the ethoxy group. |

| O-CH₂-CH₃ | ~1.1 - 1.3 | ~15 - 20 | Triplet | Methyl protons of the ethoxy group. |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation

Advanced mass spectrometry techniques are crucial for confirming the molecular formula and probing the fragmentation pathways of this compound, which in turn provides evidence for its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₆H₁₃NO), the expected exact mass would be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm). This confirmation is a critical first step in the structural elucidation process.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion (or a protonated version, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org Another common fragmentation for amines is the loss of ammonia. Ethers can undergo cleavage of the C-O bond or the C-C bond adjacent to the oxygen. The fragmentation pattern of this compound would be expected to show a combination of these characteristic fragmentation pathways.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Possible Fragment Structure | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion |

| 100 | [C₅H₁₀NO]⁺ | Loss of CH₃ |

| 86 | [C₅H₁₂N]⁺ | α-cleavage with loss of C₂H₅O |

| 70 | [C₄H₈N]⁺ | Ring opening and subsequent fragmentation |

| 45 | [C₂H₅O]⁺ | Cleavage of the C-O bond |

Note: These are predicted fragments for Electron Ionization (EI) and may differ in soft ionization techniques like Electrospray Ionization (ESI).

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. cas.cz

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (known as Cotton effects) in the regions where the molecule has a chromophore that absorbs light. libretexts.org While the amine and ethoxy groups themselves are not strong chromophores in the accessible UV-Vis range, derivatization of the amine group with a chromophoric moiety can induce measurable CD signals that are sensitive to the stereochemistry of the cyclobutane ring.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve will show a plain curve (either positive or negative) at wavelengths away from an absorption maximum and will exhibit a Cotton effect (a peak and a trough) in the region of a chromophore's absorption. libretexts.org Similar to CD, derivatization may be necessary to obtain a strong ORD signal for this compound. The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule by applying empirical rules or by comparison with theoretical calculations.

The determination of the absolute configuration would involve comparing the experimentally obtained CD or ORD spectrum with spectra predicted from quantum chemical calculations for both possible enantiomers. A good match between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ region. The C-O stretching vibration of the ether linkage would typically appear as a strong band in the 1070-1150 cm⁻¹ range. The C-H stretching vibrations of the aliphatic cyclobutane ring and the ethoxy group would be found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While N-H and O-H stretches are typically weak in Raman spectra, the C-C and C-H vibrations of the aliphatic ring system often give rise to strong Raman signals. The symmetric vibrations of the cyclobutane ring would be particularly Raman active.

The combination of IR and Raman spectroscopy can be powerful for conformational analysis. The puckered conformation of the cyclobutane ring can give rise to distinct vibrational modes for different conformers. nih.gov By comparing the experimental spectra with those calculated for different possible conformations, it may be possible to determine the preferred conformation of the molecule in the solid state or in solution.

Interactive Data Table: Predicted Vibrational Spectroscopy Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity |

| 3300 - 3500 | N-H stretch (amine) | IR | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | IR, Raman | Strong |

| 1590 - 1650 | N-H bend (amine) | IR | Medium |

| 1450 - 1470 | C-H bend (methylene) | IR | Medium |

| 1070 - 1150 | C-O stretch (ether) | IR | Strong |

| 1020 - 1250 | C-N stretch (amine) | IR | Medium |

Future Directions and Emerging Research Avenues in Cis 3 Ethoxycyclobutan 1 Amine Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The precise spatial arrangement of substituents in cis-3-Ethoxycyclobutan-1-amine is crucial for its application in drug discovery. Consequently, the development of novel stereoselective synthetic methods remains a primary focus of research. Current strategies often rely on multi-step sequences that can be arduous and low-yielding. Future methodologies are anticipated to overcome these limitations through innovative catalytic systems and reaction designs.

One promising approach involves the stereoselective synthesis of cis-1,3-disubstituted cyclobutanes, which can serve as key precursors. For instance, synthetic routes to structurally related kinase inhibitors have utilized the addition of 3-aminocyclobutanol (B581946) to 1,4-dinitroimidazole as a critical step. researchgate.net Another strategy employs a novel 1,4-addition to a cyclobutene (B1205218) intermediate to establish the desired cis stereochemistry. researchgate.net The synthesis of novel combretastatin (B1194345) A4 analogs bearing a 1,3-cyclobutane moiety also highlights the importance of stereocontrol, with both cis and trans isomers being prepared as pure diastereomers. nih.gov

Future research is expected to focus on the development of catalytic asymmetric methods to directly install the amine and ethoxy groups with high stereocontrol. This could involve transition-metal catalysis, organocatalysis, or biocatalysis to achieve high enantioselectivity and diastereoselectivity. The development of such methods would significantly streamline the synthesis of this compound and its derivatives, making these valuable compounds more accessible for pharmaceutical research. A proposed retrosynthetic analysis for such analogs often points to a suitably substituted cyclobutanone (B123998) as a key intermediate, which can be accessed via [2+2] cycloaddition reactions. nih.gov

| Precursor | Key Transformation | Stereochemical Outcome | Potential Application |

| 3-Aminocyclobutanol | Addition to 1,4-dinitroimidazole | cis-1,3-disubstitution | Kinase inhibitors |

| Cyclobutene intermediate | 1,4-addition | cis-1,3-disubstitution | Bioactive molecules |

| Substituted Styrene | [2+2] cycloaddition to form cyclobutanone | Access to cis and trans isomers | Combretastatin analogs |

Exploration of Unconventional Reactivity Pathways

The inherent ring strain of the cyclobutane (B1203170) core in this compound presents opportunities to explore unconventional reactivity pathways that are not readily accessible with acyclic or larger ring systems. These pathways can lead to novel molecular scaffolds with potential applications in drug discovery and materials science.

One area of active investigation is the strategic use of ring-opening and ring-expansion reactions. Due to its inherent ring strain, the cyclobutane ring can be selectively cleaved under specific conditions to generate functionalized acyclic compounds. nih.gov For example, Brønsted acid-catalyzed cascade ring-opening/cyclization of 3-ethoxy cyclobutanones has been shown to produce complex bicyclic systems. researchgate.net This type of reactivity could be harnessed to convert this compound into novel linear or macrocyclic structures.

Ring expansion reactions, driven by the relief of ring strain, offer another avenue for structural diversification. chemistrysteps.com For instance, the transformation of a cyclobutane into a more stable cyclopentane (B165970) or cyclohexane (B81311) ring can be triggered by the formation of a carbocation adjacent to the ring. masterorganicchemistry.com In the context of this compound, such rearrangements could be initiated by the amine or ethoxy group, leading to the formation of substituted cyclopentylamines or cyclohexylamines with unique stereochemistry. Research into cyclobutanone-based free radical ring expansion has also demonstrated the potential to construct larger ring systems. researchgate.net

| Reaction Type | Driving Force | Potential Products from this compound |

| Ring-Opening | Relief of ring strain | Functionalized acyclic amines and ethers |

| Ring-Expansion | Relief of ring strain, carbocation stability | Substituted cyclopentylamines, cyclohexylamines |

| Electrocyclic Ring Opening | Thermal or photochemical activation | Substituted butadienes |

Integration with Flow Chemistry and Automated Synthesis

The demand for rapid synthesis and optimization of drug candidates has spurred the integration of flow chemistry and automated synthesis platforms in pharmaceutical research. These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening. acs.orgrsc.org

The multi-step synthesis of this compound is well-suited for adaptation to a continuous flow process. rsc.org A conceptual flow setup could involve the sequential introduction of reagents into microreactors, where precise control over temperature, pressure, and reaction time can be maintained. neuroquantology.com This approach can lead to higher yields and purities while minimizing waste generation. Furthermore, in-line purification and analysis techniques can be integrated into the flow system to enable real-time monitoring and optimization of the reaction. rsc.org

Automated synthesis platforms can further accelerate the discovery process by enabling the rapid generation of libraries of this compound analogs. york.ac.uk By combining robotic liquid handling with automated reaction and purification modules, researchers can systematically explore the impact of different substituents on biological activity. The synthesis of chiral amines, in particular, has benefited from the development of automated biocatalytic and chemoenzymatic cascade reactions. nih.govbohrium.com

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, higher yields, reduced waste |

| Automated Synthesis | High-throughput synthesis of analogs, rapid lead optimization |

| Integrated Systems | Continuous production, real-time monitoring and optimization |

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies, particularly Density Functional Theory (DFT), are playing an increasingly important role in understanding the chemistry of strained ring systems and in guiding the design of novel synthetic strategies. acs.orgresearchgate.net These tools provide valuable insights into the electronic structure, stability, and reactivity of molecules like this compound.

DFT calculations can be employed to predict the preferred conformation of the cyclobutane ring and the orientation of the ethoxy and amine substituents. This information is crucial for understanding how the molecule interacts with biological targets. Furthermore, computational studies can elucidate reaction mechanisms, identify key transition states, and predict the stereochemical outcome of reactions. nih.gov This predictive power can significantly reduce the amount of experimental work required to develop new synthetic routes. For instance, DFT has been used to rationalize the stereoselectivity in the formation of cyclobutanes from pyrrolidines. nih.gov

Computational tools are also being used to predict the ring strain energy of cyclic molecules, which is a key factor in their reactivity. acs.orgchemrxiv.orgnih.govosti.gov Machine learning models are now capable of accurately predicting ring strain energies, which can help in the design of novel strain-promoted reactions. chemrxiv.orgchemrxiv.org By applying these methods to this compound, researchers can identify new reactivity patterns and design novel analogs with tailored properties.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of conformation, stability, and reaction mechanisms |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets |

| Machine Learning (ML) Models | Prediction of ring strain energy and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。